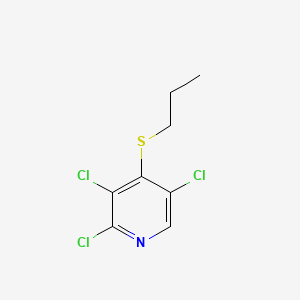
Formaldehyde, dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, dimer, also known as paraformaldehyde, is a polymer of formaldehyde. It is a white, solid compound that forms when formaldehyde molecules polymerize. This compound is widely used in various industrial and laboratory applications due to its ability to release formaldehyde gas upon heating.
準備方法
Synthetic Routes and Reaction Conditions: Formaldehyde, dimer, is typically synthesized through the polymerization of formaldehyde in the presence of an acid or base catalyst. The reaction involves the condensation of formaldehyde molecules to form a polymer chain. The process can be controlled to produce different chain lengths, resulting in various forms of paraformaldehyde.
Industrial Production Methods: In industrial settings, this compound, is produced by evaporating formaldehyde solutions under reduced pressure. The resulting solid is then collected and purified. The production process is designed to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: Formaldehyde, dimer, undergoes several types of chemical reactions, including:
Oxidation: this compound, can be oxidized to formic acid in the presence of oxidizing agents.
Reduction: It can be reduced to methanol using reducing agents.
Substitution: this compound, can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formic acid
Reduction: Methanol
Substitution: Various substituted formaldehyde derivatives
科学的研究の応用
Formaldehyde, dimer, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a source of formaldehyde gas.
Biology: It is used as a fixative for preserving biological specimens and tissues.
Medicine: It is used in the preparation of vaccines and as a disinfectant.
Industry: It is used in the production of resins, plastics, and adhesives.
作用機序
The mechanism of action of formaldehyde, dimer, involves the release of formaldehyde gas upon heating. Formaldehyde gas can then react with various biological molecules, including proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property makes this compound, an effective fixative and preservative.
Similar Compounds:
Acetaldehyde, dimer: Similar to this compound, but derived from acetaldehyde.
Acetone, dimer: A dimer of acetone with different chemical properties and applications.
Uniqueness: this compound, is unique due to its ability to release formaldehyde gas, making it highly effective as a fixative and preservative. Its versatility in various chemical reactions and applications in different fields further distinguishes it from other similar compounds.
特性
| 61233-19-0 | |
分子式 |
C2H4O2 |
分子量 |
60.05 g/mol |
IUPAC名 |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
InChIキー |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
正規SMILES |
C1OCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/no-structure.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)


